molecular formula C16H19N3O2S2 B3310583 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide CAS No. 946211-16-1

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide

Cat. No.: B3310583
CAS No.: 946211-16-1
M. Wt: 349.5 g/mol
InChI Key: GPAHKQYOYSQQAK-UHFFFAOYSA-N
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Description

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide is a thiazole-derived compound characterized by a phenyl-substituted thiazol-5-yl core. The structure includes a thioether linkage connecting the thiazole ring to a methylamino-oxoethyl group, as well as an isobutyramide substituent.

Properties

IUPAC Name

2-methyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-10(2)14(21)19-15-13(11-7-5-4-6-8-11)18-16(23-15)22-9-12(20)17-3/h4-8,10H,9H2,1-3H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHKQYOYSQQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Biological Activity (IC₅₀) Reference
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide (Target) Phenyl, methylamino-oxoethyl, isobutyramide Not reported Not reported Not reported
Compound 9 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 Not reported
Compound 10 Indol-3-ylmethylene, phenyl 206–207 83 Not reported
Compound 7b Thiadiazole, phenyl Not reported Not reported 1.61 ± 1.92 μg/mL (HepG-2)
O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl phosphorothioate Methylamino-oxoethyl, phosphorothioate Not reported Not reported Insecticidal activity

Key Observations:

  • Substituent Influence on Stability: Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9 ) exhibit higher melting points (~186°C), suggesting enhanced crystalline stability compared to derivatives with electron-donating groups.
  • Biological Activity: Thiazole-thiadiazole hybrids (e.g., Compound 7b ) demonstrate potent anticancer activity (IC₅₀ ~1.61 μg/mL), likely due to synergistic effects between the thiazole and thiadiazole moieties. The target compound’s isobutyramide group may modulate solubility or target binding compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide

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